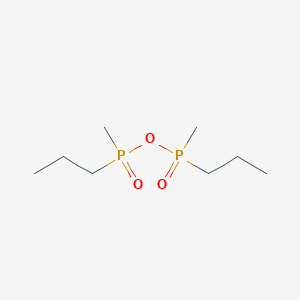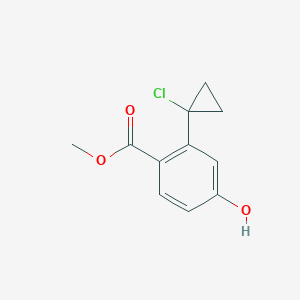
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate is an organic compound with a complex structure that includes a chlorocyclopropyl group and a hydroxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate typically involves multiple steps. One common method starts with the preparation of 1-chlorocyclopropyl intermediates, which are then reacted with hydroxybenzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like diethyl ether or toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of safer solvents and more efficient catalysts to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorocyclopropyl group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocyclopropyl group may interact with enzymes or receptors, leading to changes in their activity. The hydroxybenzoate moiety can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prothioconazole: A fungicide with a similar chlorocyclopropyl group.
2-chloro-1-(1-chlorocyclopropyl)ethanone: Another compound with a chlorocyclopropyl group used in various chemical syntheses.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
83662-53-7 |
|---|---|
Formule moléculaire |
C11H11ClO3 |
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-10(14)8-3-2-7(13)6-9(8)11(12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
Clé InChI |
HGQRLGAFFRMMDP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)O)C2(CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
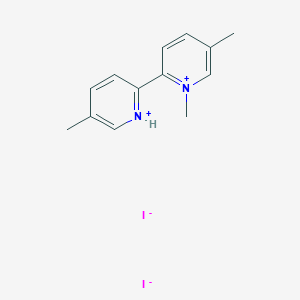
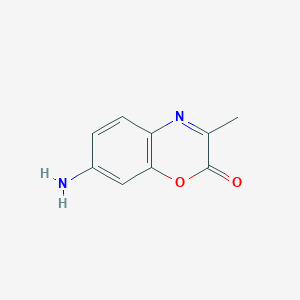
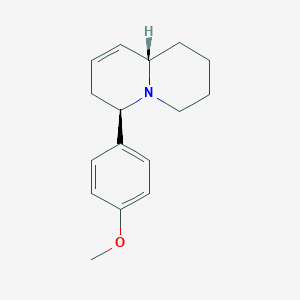
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
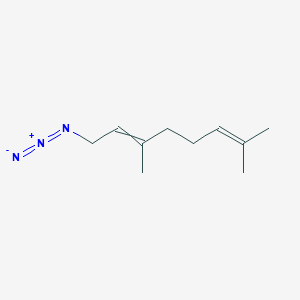
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
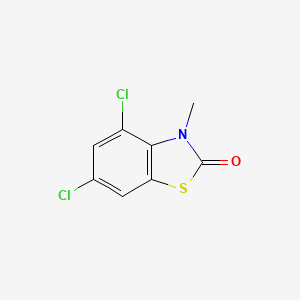
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
